

Technical Guide: FT-IR Characterization of 2-Bromo-4-methoxybenzohydrazide

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Compound of Interest

Compound Name: *2-Bromo-4-methoxybenzohydrazide*
Cat. No.: *B13660674*

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Executive Summary

This guide provides a technical analysis of the Fourier Transform Infrared (FT-IR) spectrum of **2-Bromo-4-methoxybenzohydrazide**, a critical intermediate in the synthesis of Schiff bases and hydrazone-based pharmaceuticals.

The identification of this compound relies on detecting the specific functional group transformation from its ester precursor (Methyl 2-bromo-4-methoxybenzoate) to the hydrazide. This guide objectively compares the spectral characteristics of the product against its precursor and structural analogs, providing a self-validating protocol for reaction monitoring and structural confirmation.

Structural Overview & Theoretical Assignments

The vibrational spectrum of **2-Bromo-4-methoxybenzohydrazide** is defined by the interplay between the electron-donating methoxy group, the electron-withdrawing bromine atom, and the hydrazide moiety.

Key Functional Groups

- Hydrazide Group (

): The primary diagnostic feature. It exhibits characteristic N-H stretching (doublet) and a downshifted Carbonyl (Amide I) band compared to esters.

- Methoxy Group (

): Provides strong C-O-C stretching vibrations, typically unaffected by the hydrazide formation.

- Bromo Substituent (

): Induces mass effects and inductive withdrawal, slightly shifting aromatic ring modes and appearing in the fingerprint region.

Experimental Protocol

To ensure reproducibility, the following synthesis and characterization workflow is recommended. This protocol serves as the basis for the spectral data presented.

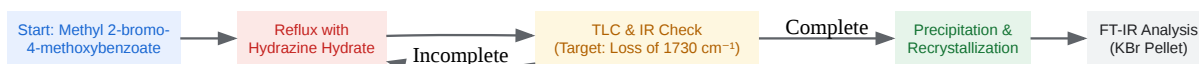
Synthesis & Purification[1]

- Reaction: Nucleophilic acyl substitution of Methyl 2-bromo-4-methoxybenzoate with Hydrazine Hydrate (80%) in refluxing ethanol.
- Monitoring: Reaction completion is indicated by the disappearance of the ester carbonyl peak at 1730 cm^{-1} .
- Purification: Recrystallization from ethanol to remove unreacted hydrazine and ester.

FT-IR Sample Preparation

- Method: KBr Pellet (Preferred for solids to prevent polymorphic shifts).
- Ratio: 1-2 mg sample : 100 mg dry KBr.
- Resolution: 4 cm^{-1} , 32 scans.

Characterization Workflow (Visualization)



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Caption: Figure 1. Step-by-step workflow for the synthesis and spectroscopic validation of **2-Bromo-4-methoxybenzohydrazide**.

Spectral Comparison: Product vs. Precursor

The most reliable method to confirm the identity of **2-Bromo-4-methoxybenzohydrazide** is to compare it directly with its starting material, Methyl 2-bromo-4-methoxybenzoate.

Table 1: Critical Spectral Shifts (Ester to Hydrazide Conversion)

| Vibrational Mode | Precursor: Methyl 2-bromo-4-methoxybenzoate [1] | Product: 2-Bromo-4-methoxybenzohydrazide | Diagnostic Significance |
|------------------|---|---|---|
| C=O Stretch | 1730 cm ⁻¹ (Strong, Ester) | 1640–1660 cm ⁻¹ (Strong, Amide I) | Primary Indicator. The shift to lower frequency confirms the conversion of Ester to Amide due to resonance (). |
| N-H Stretch | Absent | 3200–3400 cm ⁻¹ (Doublet/Broad) | Confirmation. Appearance of symmetric and asymmetric stretches confirms the hydrazide moiety. |
| C-O Stretch | 1250 cm ⁻¹ (Asym), 1030 cm ⁻¹ (Sym) | ~1250 cm ⁻¹ , ~1030 cm ⁻¹ | Structural Integrity. Confirms the Methoxy ether linkage remains intact. |
| C-H (Aromatic) | 2955 cm ⁻¹ | 3000–3100 cm ⁻¹ | Minor shifts; confirms aromatic ring presence. |

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Technical Insight: The lowering of the Carbonyl frequency ($1730 \rightarrow \sim 1650 \text{ cm}^{-1}$) is caused by the "Amide Resonance." The nitrogen atom in the hydrazide is a stronger electron donor than the alkoxy oxygen in the ester, increasing the single-bond character of the C=O bond, thereby reducing its force constant and vibrational frequency [2].

Detailed Characteristic Peaks

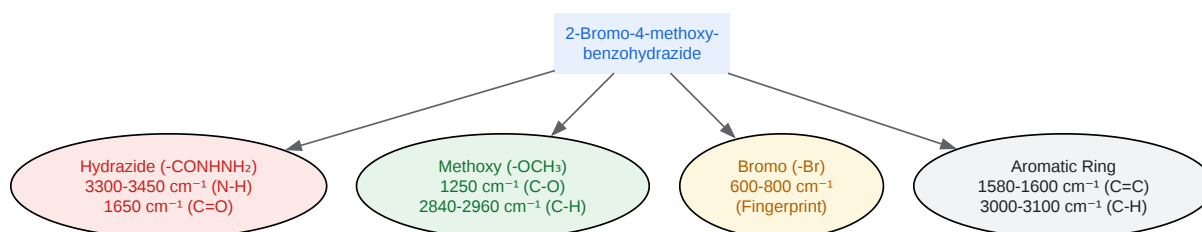
For researchers performing full structural elucidation, the following table details the specific assignments for **2-Bromo-4-methoxybenzohydrazide**.

Table 2: Comprehensive Vibrational Assignment

| Wavenumber (cm ⁻¹) | Intensity | Functional Group Assignment | Notes |
|--------------------------------|-----------------|-----------------------------|--|
| 3300 – 3450 | Medium, Doublet | N-H Stretching (Asym & Sym) | Characteristic of primary amines/hydrazides. Often appears as a doublet (). |
| 3150 – 3250 | Medium, Broad | N-H Stretching (Amide) | Associated with the secondary amide () nitrogen. |
| 3000 – 3100 | Weak | C-H Stretching (Aromatic) | Typical for benzene derivatives. |
| 2840 – 2960 | Weak | C-H Stretching (Aliphatic) | Methyl group of the methoxy substituent (). |
| 1640 – 1660 | Very Strong | Amide I (C=O Stretch) | The most prominent peak. Lower than esters/aldehydes. |
| 1580 – 1600 | Strong | C=C Ring Stretch | Aromatic skeletal vibrations. |
| 1500 – 1550 | Medium | Amide II (N-H Bend) | Coupling of N-H bending and C-N stretching. |
| 1240 – 1260 | Strong | C-O-C Asym. Stretch | Aryl alkyl ether (Methoxy group). |
| 1020 – 1040 | Strong | C-O-C Sym. Stretch | Aryl alkyl ether (Methoxy group). |
| 600 – 800 | Medium/Weak | C-Br Stretch | Fingerprint region. Difficult to assign |

uniquely without pure standards but generally appears here.

Visualizing the Functional Group Map



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Caption: Figure 2.[1][2] Mapping of functional groups to their characteristic IR vibrational modes.

Interpretation of Substituent Effects

The 2-Bromo substituent plays a subtle but important role in the fine structure of the spectrum compared to the non-brominated analog (4-Methoxybenzohydrazide):

- **Steric Effect:** The bulky bromine atom at the ortho position (position 2) can cause slight twisting of the carbonyl group out of the aromatic plane. This steric inhibition of resonance can sometimes shift the C=O band to a slightly higher frequency (e.g., +5-10 cm⁻¹) compared to the unhindered analog [3].
- **Inductive Effect:** Bromine is electron-withdrawing. This pulls electron density from the ring, potentially strengthening the C=O bond slightly compared to a pure electron-donating system, reinforcing the high-frequency shift.

Comparison Summary:

- vs. Ester Precursor: Major shift (1730 cm^{-1}).
- vs. Non-Brominated Analog: Minor shift (Fingerprint changes and slight C=O variation).

References

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